Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate
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Overview
Description
Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylpropyl group, and a carbamothioylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the phenylpropyl and carbamothioylamino groups. One common synthetic route involves the following steps:
Esterification: The benzoic acid derivative is esterified with ethanol to form the ethyl benzoate.
Substitution Reaction: The ethyl benzoate undergoes a substitution reaction with a phenylpropylamine derivative to introduce the phenylpropyl group.
Thioamide Formation: The final step involves the reaction of the intermediate with a thiourea derivative to form the carbamothioylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A local anesthetic with a similar ester structure.
Tetracaine: A potent local anesthetic with a longer duration of action.
Uniqueness
Ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-(3-phenylpropylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18(22)16-10-12-17(13-11-16)21-19(24)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFOSRZFQVMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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